1-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide 1-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286706-75-9
VCID: VC11878644
InChI: InChI=1S/C16H19N5O2S/c1-10-3-2-4-13(18-10)20-16-19-12(9-24-16)15(23)21-7-5-11(6-8-21)14(17)22/h2-4,9,11H,5-8H2,1H3,(H2,17,22)(H,18,19,20)
SMILES: CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N
Molecular Formula: C16H19N5O2S
Molecular Weight: 345.4 g/mol

1-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide

CAS No.: 1286706-75-9

Cat. No.: VC11878644

Molecular Formula: C16H19N5O2S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide - 1286706-75-9

Specification

CAS No. 1286706-75-9
Molecular Formula C16H19N5O2S
Molecular Weight 345.4 g/mol
IUPAC Name 1-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C16H19N5O2S/c1-10-3-2-4-13(18-10)20-16-19-12(9-24-16)15(23)21-7-5-11(6-8-21)14(17)22/h2-4,9,11H,5-8H2,1H3,(H2,17,22)(H,18,19,20)
Standard InChI Key UVNKVAHNDZYWCN-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N
Canonical SMILES CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N

Introduction

Chemical Profile and Structural Characteristics

The molecular formula of 1-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide is C₁₆H₁₉N₅O₂S, with a molecular weight of 345.4 g/mol. Its IUPAC name reflects the integration of three key components: a 6-methylpyridin-2-yl group, a 1,3-thiazole ring, and a piperidine-4-carboxamide unit. The canonical SMILES representation, CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N, highlights the connectivity of these moieties.

Key Structural Features:

  • Thiazole Core: The 1,3-thiazole ring contributes aromatic stability and facilitates π-stacking interactions with biological targets .

  • Pyridine Substitution: The 6-methylpyridin-2-yl group enhances solubility and modulates electronic properties, potentially influencing receptor binding.

  • Piperidine-4-carboxamide: This moiety introduces conformational flexibility and hydrogen-bonding capacity, critical for target engagement.

PropertyValue
CAS No.1286706-75-9
Molecular FormulaC₁₆H₁₉N₅O₂S
Molecular Weight345.4 g/mol
IUPAC Name1-[2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
SMILESCC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N

Synthesis Pathway

The synthesis of 1-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide involves multi-step organic reactions to assemble its heterocyclic framework. While detailed protocols remain proprietary, general steps include:

  • Formation of the Thiazole Ring: Cyclization of thiourea derivatives with α-haloketones yields the 1,3-thiazole core.

  • Pyridine Coupling: Introduction of the 6-methylpyridin-2-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Piperidine Integration: Amidation or carbamoylation reactions attach the piperidine-4-carboxamide unit to the thiazole carbonyl group.

Precise control of reaction conditions—such as temperature, solvent polarity, and catalysts—is critical to achieving high yields and purity. For example, the use of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent may facilitate amide bond formation between the thiazole and piperidine components.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its 6-methylpyridin-2-yl substitution, which distinguishes it from related molecules. Below is a comparative overview of analogs and their reported activities:

CompoundStructural VariationBiological Activity
N-(5-Methylpyridin-2-yl)piperidine-4-carboxamidePyridine substituted at position 5Moderate anticancer activity
4-(3-Pyridyl)thiazole-2-carboxamidePyridine at position 3Antimicrobial (Gram-positive)
1-(Thiazole-4-carbonyl)piperidine-3-carboxamidePiperidine substitution at position 3Neuroprotective

This compound’s 6-methyl group likely enhances metabolic stability and target affinity compared to analogs with alternative substitutions .

Challenges in Research and Development

  • Synthetic Complexity: Multi-step synthesis necessitates optimization to reduce costs and improve scalability.

  • Limited Pharmacokinetic Data: Absence of in vivo studies hinders assessment of bioavailability and toxicity.

  • Target Identification: The lack of confirmed molecular targets complicates mechanistic studies .

Future Directions

  • Targeted Screening: High-throughput assays against kinase libraries or microbial panels could identify primary targets .

  • Structural Optimization: Modifying the pyridine’s methyl group or piperidine’s carboxamide may enhance potency.

  • In Vivo Validation: Rodent models are essential to evaluate efficacy in disease-relevant contexts.

Regulatory and Preclinical Considerations

While no clinical trials for this compound are documented, regulatory documents from the European Medicines Agency (EMA) highlight interest in structurally related molecules for conditions like systemic sclerosis and chronic iron overload . These precedents underscore the therapeutic potential of thiazole-piperidine hybrids and support further investment in preclinical studies .

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